1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one
Description
This compound is a pyridoindole derivative characterized by an 8-chloro substituent on the indole ring and a 2,2-dimethylpropan-1-one (pivaloyl) group attached to the pyridine nitrogen. Its molecular formula is C₁₇H₁₉ClN₂O, with a molecular weight of 302.80 g/mol (calculated from and analogous structures). The chloro substituent enhances electrophilicity and influences binding interactions in biological systems, while the bulky pivaloyl group may improve metabolic stability compared to smaller acyl groups .
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H19ClN2O/c1-16(2,3)15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3 |
InChI Key |
YEECRMBEEFEAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with 2,2-dimethylpropan-1-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor activity.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Findings:
Chlorine vs. Methoxy: The 8-Cl substituent (target compound) enhances electrophilicity compared to 8-OCH₃ (Analog 4), which may improve binding to electron-rich biological targets .
Synthetic Accessibility: Analog 1 (phenylethanone derivative) shares a similar synthetic route with the target compound but requires additional steps for phenyl group incorporation . The acetylated Analog 2 is simpler to synthesize due to its smaller acyl group, as evidenced by its commercial availability ().
Biological Implications: Compounds with bulky substituents (e.g., target compound, Analog 1) are less likely to undergo rapid metabolic degradation, as seen in studies of similar pyridoindole derivatives . The triazinoquinoxaline core in Analog 3 introduces additional hydrogen-bonding sites, which may enhance affinity for kinase targets but increase synthetic complexity .
Biological Activity
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of indole derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is C₁₃H₁₈ClN₂O, indicating a significant degree of complexity in its chemical structure.
Structural Characteristics
The compound features a pyridoindole framework with a chloro substituent on the indole ring and a dimethylpropanone moiety. This structural arrangement is crucial for its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₂O |
| Core Structure | Pyridoindole |
| Substituents | Chloro group, dimethylpropanone |
Biological Activity
Research indicates that 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one exhibits various biological activities:
- Anticancer Properties : The compound has shown potential inhibitory effects on enzymes involved in cancer cell proliferation. Studies suggest that it may modulate specific cellular pathways associated with tumor growth and metastasis.
- Immunomodulation : Preliminary investigations indicate that this compound may interact with immune receptors, potentially influencing immune responses. This property could be leveraged for therapeutic applications in autoimmune diseases or immunotherapy.
The exact mechanisms of action are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. Interaction studies often focus on:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may enhance or inhibit receptor activity related to immune functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one. For instance:
- Study on Antitumor Activity : A study demonstrated that derivatives of pyridoindole exhibited significant cytotoxicity against various cancer cell lines. The presence of the chloro group was found to enhance this activity by increasing the binding affinity to target enzymes involved in cell proliferation.
- Immunomodulatory Effects : Another study explored the potential of similar compounds in modulating immune responses. Results indicated that these compounds could enhance the activity of certain immune cells while suppressing inflammatory pathways.
Comparison with Related Compounds
The following table compares 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 8-Chlorodipyridamole | Contains two pyridine rings | Antiplatelet agent | Dual action on adenosine uptake |
| Tetrabenazine | Indole derivative with different substituent pattern | Dopamine depleter | Used in treating hyperkinetic movement disorders |
| Methylphenidate | Piperidine ring with phenyl group | CNS stimulant | Commonly prescribed for ADHD |
This comparison underscores the unique attributes of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one due to its specific substitutions and structural configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
